molecular formula C10H10BrN5O2 B6463428 7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640861-79-4

7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No. B6463428
CAS RN: 2640861-79-4
M. Wt: 312.12 g/mol
InChI Key: LGMQDMTZRHIXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (7-BP-TSPN) is an organic compound with a novel structure and properties. It has been studied extensively in recent years due to its potential applications in a variety of scientific fields.

Scientific Research Applications

7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied extensively for its potential applications in a variety of scientific fields. It has been found to be a promising inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of various physiological processes. This has led to its use in the development of inhibitors of carbonic anhydrase for the treatment of diseases such as glaucoma and Alzheimer’s disease. Additionally, this compound has been investigated for its potential use as an anticancer agent. It has been found to be a potent inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. This has led to its use in the development of anticancer agents.

Mechanism of Action

7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been found to act as an inhibitor of the enzyme carbonic anhydrase. It is thought to act by binding to the active site of the enzyme and preventing it from catalyzing its reaction. Additionally, this compound has been found to act as an inhibitor of the enzyme topoisomerase II. It is thought to act by binding to the active site of the enzyme and preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of various physiological processes. Additionally, it has been found to inhibit the enzyme topoisomerase II, which is involved in the replication of DNA. This has led to its use in the development of inhibitors of carbonic anhydrase and anticancer agents.

Advantages and Limitations for Lab Experiments

7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is a potent inhibitor of the enzymes carbonic anhydrase and topoisomerase II. This makes it a useful tool for researchers studying these enzymes. However, it has a number of limitations. It has a relatively low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, it is unstable in the presence of light and oxygen, which makes it difficult to store and use in experiments.

Future Directions

There are a number of potential future directions for the study of 7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase and topoisomerase II. Additionally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production of the compound. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the structure and properties of this compound could lead to the development of new materials with novel properties.

Synthesis Methods

7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be synthesized using a variety of methods. One method involves the reaction of 4-bromopyrimidine-2-carbonitrile with triazole-1,3,7-triol in the presence of a base. This reaction results in the formation of this compound as the major product. Other methods include the reaction of 2-bromopyrimidine-5-carbonitrile with triazole-1,3,7-triol in the presence of a base and the reaction of 2-bromopyrimidine-5-carbonitrile with 1,3,7-triazaspiro[4.4]nonane-2,4-dione in the presence of a base.

properties

IUPAC Name

7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O2/c11-6-3-12-8(13-4-6)16-2-1-10(5-16)7(17)14-9(18)15-10/h3-4H,1-2,5H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMQDMTZRHIXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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